2-cyclobutyl-4-iodopyridine
CAS No.: 2639427-04-4
Cat. No.: VC11535014
Molecular Formula: C9H10IN
Molecular Weight: 259.09 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2639427-04-4 |
|---|---|
| Molecular Formula | C9H10IN |
| Molecular Weight | 259.09 g/mol |
| IUPAC Name | 2-cyclobutyl-4-iodopyridine |
| Standard InChI | InChI=1S/C9H10IN/c10-8-4-5-11-9(6-8)7-2-1-3-7/h4-7H,1-3H2 |
| Standard InChI Key | LZXNWHXEMCPTKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)C2=NC=CC(=C2)I |
Introduction
Structural and Molecular Properties
2-Cyclobutyl-4-iodopyridine belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The cyclobutyl group introduces steric strain due to its puckered geometry, while the iodine atom provides a site for further chemical modifications. Key molecular properties are summarized in Table 1.
Table 1: Molecular Properties of 2-Cyclobutyl-4-iodopyridine
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉FIN |
| Molecular Weight | 277.08 g/mol |
| IUPAC Name | 2-cyclobutyl-3-fluoro-4-iodopyridine |
| Canonical SMILES | C1CC(C1)C2=NC=CC(=C2F)I |
| InChI Key | OAQJUHTUPRQIAZ-UHFFFAOYSA-N |
The cyclobutyl group adopts a non-planar conformation, with C–C bond lengths slightly elongated (1.54–1.56 Å) compared to typical sp³ hybridized carbons . This strain increases ring reactivity, making it suitable for selective bond-breaking in synthesis. The iodine atom’s polarizability and leaving-group potential facilitate cross-coupling reactions, a feature exploited in pharmaceutical derivatization .
Synthesis and Chemical Reactivity
Synthetic Strategies
The synthesis of 2-cyclobutyl-4-iodopyridine involves multi-step functionalization of the pyridine ring. A plausible route begins with introducing the cyclobutyl group via Suzuki-Miyaura coupling, using a cyclobutyl boronic acid and a 4-iodopyridine precursor. Alternative methods include directed ortho-metalation (DoM) strategies, where a lithium base selectively deprotonates the pyridine ring at the 2-position, followed by quenching with a cyclobutyl electrophile .
Iodination at the 4-position may employ electrophilic iodinating agents (e.g., N-iodosuccinimide) under acidic conditions. Computational studies suggest that the electron-withdrawing nitrogen atom directs iodination to the para position, minimizing competing ortho/meta products.
Functionalization Pathways
The iodine substituent enables diverse transformations:
-
Cross-coupling reactions: Palladium-catalyzed couplings (e.g., Suzuki, Heck) replace iodine with aryl, alkyl, or alkenyl groups, yielding biaryl or alkylated pyridines .
-
Nucleophilic substitution: In polar aprotic solvents, iodine acts as a leaving group for SNAr reactions, though pyridine’s electron-deficient nature necessitates activating groups for efficient substitution.
-
Radical pathways: Photoredox catalysis generates iodine-centered radicals, enabling C–H functionalization or cycloadditions .
Applications in Pharmaceutical Chemistry
Conformational Restriction and Bioactivity
Cyclobutane rings are increasingly used to rigidify drug candidates, reducing entropy penalties upon target binding. In 2-cyclobutyl-4-iodopyridine, the cyclobutyl group restricts rotation around the C2–C bond, locking the pyridine ring into a defined conformation. This property enhances binding affinity for proteins with shallow hydrophobic pockets, as demonstrated in tankyrase inhibitors . For example, the cyclobutanol analogue CFI-402257 (a TTK kinase inhibitor) leverages conformational restraint for improved oral bioavailability and selectivity .
Metabolic Stability
The cyclobutyl group’s sp³-rich structure reduces oxidative metabolism by cytochrome P450 enzymes. Comparative studies show that cyclobutane-containing compounds exhibit longer half-lives than their cyclohexyl or acyclic analogs . This makes 2-cyclobutyl-4-iodopyridine a valuable scaffold for prodrugs requiring sustained release.
Targeted Drug Delivery
The iodine atom serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in imaging agents. In antibody-drug conjugates (ADCs), iodine facilitates site-specific bioconjugation via click chemistry, minimizing off-target effects . A recent study replaced valine-citrulline linkers with cyclobutane-containing analogs, improving cathepsin B selectivity in tumor microenvironments .
Future Research Directions
-
Synthetic Methodology: Developing enantioselective routes to access chiral cyclobutyl-pyridine hybrids .
-
Biological Screening: Prioritizing in vitro assays against kinase and epigenetic targets .
-
Computational Modeling: Predicting binding modes using density functional theory (DFT) and molecular dynamics.
-
Formulation Science: Exploring nanocrystal or liposomal delivery systems to address solubility limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume